
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide, also known as BDP-1, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to inhibit the activity of a variety of proteins involved in cancer cell growth and survival, making it an attractive target for drug development.
Mécanisme D'action
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide acts as a small molecule inhibitor by binding to the active site of target proteins and preventing their activity. This inhibition occurs through the formation of covalent bonds between N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide and the target protein, leading to a decrease in protein activity and subsequent inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide has been shown to have a variety of biochemical and physiological effects on cancer cells. These effects include inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for use in combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide in lab experiments include its high purity and specificity for target proteins. However, the limitations of using N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide include its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
For research on N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide include further optimization of its synthesis and characterization of its pharmacokinetic properties. Additionally, studies on the efficacy of N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide in combination with other cancer therapies are needed to determine its potential as a clinical candidate. Finally, the identification of biomarkers that predict response to N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide treatment would be valuable for patient selection in clinical trials.
Méthodes De Synthèse
The synthesis of N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide involves several steps, beginning with the reaction of 2-chloroacetamide with 2-butanone to produce a pyrazoline intermediate. This intermediate is then treated with hydrazine to form the final product, N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide. The synthesis of N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide has been optimized to produce high yields of pure compound, making it suitable for use in research studies.
Applications De Recherche Scientifique
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including AKT, mTOR, and STAT3. Inhibition of these proteins leads to decreased cancer cell proliferation and increased cell death, making N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide a promising candidate for further drug development.
Propriétés
IUPAC Name |
N-(2-butylpyrazol-3-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-2-3-6-13-8(4-5-11-13)12-9(14)7-10/h4-5H,2-3,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABYFUUAITUBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-butyl-2,3-dihydro-1H-pyrazol-3-ylidene)-2-chloroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

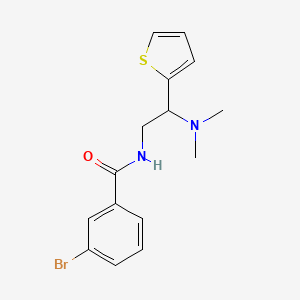
![(1R,2R)-2-[(5-Methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2749874.png)
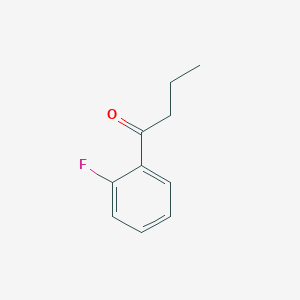
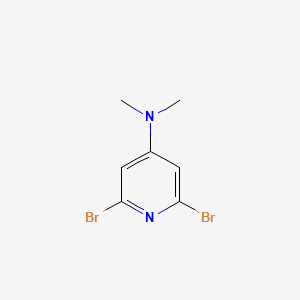
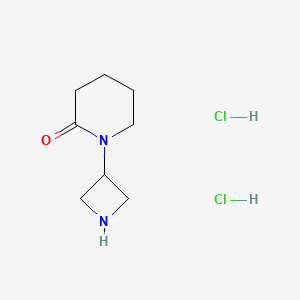
![4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2749885.png)
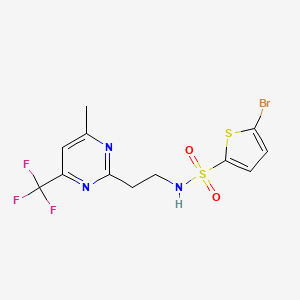
![N-[3-[[4-Fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B2749888.png)

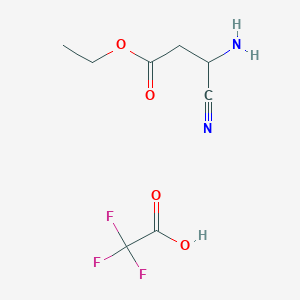

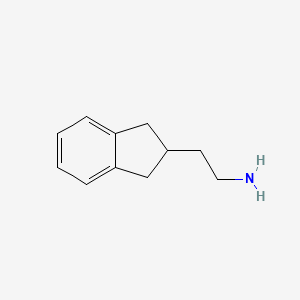
![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)
